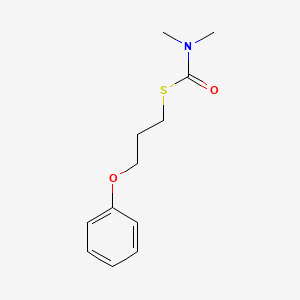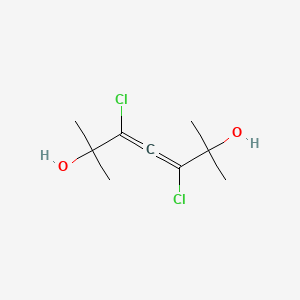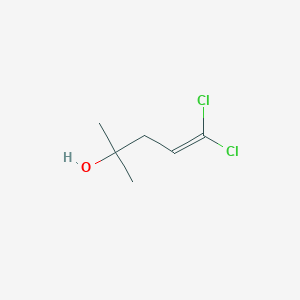![molecular formula C13H12O4 B14516263 Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate CAS No. 63038-03-9](/img/structure/B14516263.png)
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of 3-hydroxy-2-naphthol and is used in various scientific and industrial applications. The compound is characterized by its aromatic naphthalene ring, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate typically involves the esterification of 3-hydroxy-2-naphthol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets. The aromatic ring and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-naphthoate
- Methyl 3-hydroxybenzoate
- Methyl 2-hydroxybenzoate
Uniqueness
Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is unique due to its specific structure, which combines the properties of naphthalene and ester functional groups. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
63038-03-9 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 2-(3-hydroxynaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C13H12O4/c1-16-13(15)8-17-12-7-10-5-3-2-4-9(10)6-11(12)14/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
FYTOHJWBGUXJON-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC2=CC=CC=C2C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)





